molecular formula C19H26N2O4 B1528023 5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester CAS No. 1251021-00-7

5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester

Cat. No.: B1528023
CAS No.: 1251021-00-7
M. Wt: 346.4 g/mol
InChI Key: WEXHVGHUXXRZJW-UHFFFAOYSA-N
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Description

5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester is a spirocyclic compound featuring a bicyclo[3.3]heptane core with an aza (nitrogen) atom at position 2. The structure includes a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a tert-butyl ester at the carboxylic acid position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of protease inhibitors or receptor-targeted therapies. Its spirocyclic architecture enhances conformational rigidity, which can improve binding specificity in drug candidates .

Properties

IUPAC Name

tert-butyl 7-(phenylmethoxycarbonylamino)-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-12-19(13-21)10-9-15(19)20-16(22)24-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXHVGHUXXRZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester is a complex organic compound with notable biological activity. This article explores its chemical properties, synthesis, biological interactions, and potential therapeutic applications.

The compound has the molecular formula C19H26N2O4C_{19}H_{26}N_{2}O_{4} and a molecular weight of approximately 346.4 g/mol. It appears as a white to light yellow powder or crystal and is soluble in methanol, though it is sensitive to air and moisture, necessitating careful storage under inert conditions .

Structural Features:

  • Spirocyclic Structure: The unique spirocyclic arrangement contributes to its biological activity.
  • Functional Groups: The presence of a tert-butyl ester and a benzyloxycarbonylamino moiety enhances its reactivity and potential interactions with biological molecules.

Synthesis

Several synthetic routes have been developed for the preparation of this compound. These methods vary based on the desired purity and yield, with some involving multi-step processes that include:

  • Formation of the spirocyclic framework.
  • Introduction of the benzyloxycarbonyl group.
  • Esterification to yield the tert-butyl ester form.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of drug discovery and development.

The compound's spirocyclic structure allows it to interact with specific molecular targets, potentially modulating their functions. Interaction studies suggest that it may bind to proteins and enzymes, influencing their activity. This binding capability is crucial for its potential therapeutic effects.

Case Studies:

  • Protein Binding Studies: Research has shown that similar compounds can inhibit or enhance enzyme activities, suggesting that this compound may have similar effects.
  • Therapeutic Applications: Preliminary studies indicate potential applications in treating conditions such as cancer and neurological disorders due to its ability to penetrate biological membranes and interact with intracellular targets.

Comparative Analysis

The following table summarizes structural similarities and differences with related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC19H26N2O4Contains both benzyloxycarbonyl and tert-butyl ester groups
2-Aza-spiro[3.3]heptaneC10H14NSimpler structure without additional functional groups
6-Amino-2-aza-spiro[3.3]heptaneC10H16N2Contains an amino group instead of a benzyloxycarbonyl group
Tert-butyl 6-amino-2-azaspiro[3.3]heptaneC12H20N2OSimilar spirocyclic structure but different substituents

Q & A

Q. Yield Optimization :

  • Temperature control : Maintain 20°C during coupling to minimize side reactions.
  • Solvent selection : Ethyl acetate improves solubility of intermediates, reducing byproducts.
  • Purification : Crystallization in ether/hexane mixtures enhances purity (e.g., 85–98% yields reported) .

Basic: What spectroscopic techniques are critical for characterizing this spirocyclic compound, and how are spectral discrepancies resolved?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identifies spirocyclic proton environments (e.g., tert-butyl singlet at ~1.4 ppm, Cbz NH at ~5.1 ppm) .
  • IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamate groups) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] peak matching theoretical mass ±1 Da).

Q. Resolving discrepancies :

  • Compare with structurally similar compounds (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) to assign ambiguous signals .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded spectral regions .

Advanced: How does the stereochemical configuration of the spirocyclic core influence biological activity, and what methods validate stereochemical purity?

Answer:
The spirocyclic ring’s rigidity affects binding to biological targets (e.g., enzymes or receptors). Methods to assess stereochemistry:

  • X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies.
  • Chiral HPLC : Separates enantiomers; retention times compared to standards confirm purity (>98% enantiomeric excess required for pharmacological assays) .
  • NOE experiments : Detects spatial proximity of protons to validate ring conformation .

Note : Contradictions in activity data may arise from undetected racemization during synthesis. Re-test intermediates using chiral columns to identify stereochemical drift .

Advanced: What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving tert-butyl-protected intermediates?

Answer:
Low yields often stem from steric hindrance from the tert-butyl group. Strategies include:

  • Pre-activation : Use Pd(OAc)₂ with SPhos ligand to enhance catalytic efficiency for bulky substrates .
  • Solvent optimization : Dioxane/water mixtures (4:1) improve solubility of boronic acid derivatives.
  • Temperature : Reactions at 80–100°C for 12–24 hours maximize conversion (monitor via TLC).

Case study : A 15% yield improvement was achieved by replacing Pd(PPh₃)₄ with XPhos-Pd-G3 in analogous spirocyclic systems .

Advanced: How do structural modifications (e.g., replacing Cbz with Boc) alter the compound’s physicochemical properties?

Answer:
Comparative data for analogs:

Protecting Group LogP Aqueous Solubility (mg/mL) Stability in Acid
Cbz2.10.8Stable (pH > 4)
Boc1.71.5Labile (pH < 3)

Q. Implications :

  • Boc : Increases solubility but requires careful pH control during deprotection.
  • Cbz : Preferred for acid-sensitive downstream reactions. Validate via stability assays (e.g., 1H NMR in HCl/THF) .

Data Contradiction: How to address conflicting NMR data reported for tert-butyl-protected spiro compounds in literature?

Answer:
Discrepancies often arise from solvent effects or impurities. Resolution steps:

Reproduce conditions : Ensure identical solvent (e.g., CDCl₃ vs. DMSO-d₆ shifts NH peaks by 0.5 ppm) .

Spiking experiments : Add authentic samples to the NMR tube; overlapping peaks confirm identity.

Dynamic effects : Variable-temperature NMR resolves conformational exchange broadening (e.g., spiro-ring puckering) .

Example : A reported δ 4.2 ppm (Cbz NH) shifted to δ 5.1 ppm in DMSO due to hydrogen bonding; this was resolved by replicating solvent conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester and analogous spirocyclic derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound Not explicitly listed* C₂₀H₂₆N₂O₅ ~374.44 Benzyloxycarbonylamino, tert-butyl ester Intermediate for protease inhibitors, receptor ligands
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid 1087798-38-6 C₁₃H₂₁NO₄ 255.31 Boc-protected amino, free carboxylic acid Building block for peptide mimetics, kinase inhibitors
2,6-Diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester hemioxylate 1041026-71-4 C₁₁H₁₈N₂O₃·½H₂O ~235.28 (anhydrous) Two nitrogen atoms in spiro core, tert-butyl ester Scaffold for CNS-targeted drugs, neurotransmitter analogs
2-[4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid Not listed C₂₄H₂₇NO₆ ~425.48 7-Oxa bicyclo core, aryl-substituted benzoylamino EDG2 receptor inhibitor for cardiovascular diseases

Key Comparative Insights:

Structural Variations: Substituent Groups: The target compound’s benzyloxycarbonyl (Cbz) group distinguishes it from the Boc (tert-butoxycarbonyl)-protected analogs like 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid. The Cbz group offers orthogonal deprotection (e.g., via hydrogenolysis) compared to the acid-labile Boc group, enabling selective synthetic strategies .

Synthetic Utility :

  • The tert-butyl ester in the target compound improves solubility in organic solvents, facilitating coupling reactions (e.g., amide bond formation) compared to free carboxylic acid derivatives .
  • In contrast, 7-oxa-bicyclo[2.2.1]heptane derivatives (e.g., from ) require multistep syntheses involving HATU-mediated couplings and chromatographic purification, highlighting the relative simplicity of spiro[3.3]heptane systems .

Biological Relevance: Compounds like 2-[4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid exhibit potent EDG2 receptor inhibition (IC₅₀ < 100 nM), whereas spiro[3.3]heptane analogs are less studied but show promise in rigidifying pharmacophores for protease targets .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound 6-((tert-Boc)amino)spiro[3.3]heptane-2-carboxylic acid 2,6-Diazaspiro[3.3]heptane-2-carboxylate
Molecular Weight 374.44 255.31 235.28
LogP (Predicted) ~2.8 ~1.5 ~0.9
Solubility (Organic Solvents) High Moderate Low
Deprotection Method Hydrogenolysis Acid (TFA) Not applicable

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the 2-aza-spiro[3.3]heptane core, followed by the introduction of the tert-butyl ester and benzyloxycarbonyl (Cbz) protecting group on the amino functionality. The synthetic route can be broken down into:

  • Formation of the spirocyclic ring system.
  • Introduction of the tert-butyl ester at the carboxylic acid position.
  • Protection of the amino group with benzyloxycarbonyl (Cbz).
  • Functional group transformations such as reduction or substitution as needed.

Stepwise Preparation Method (Based on Patent CN105646318A)

This method outlines a three-step synthesis of a closely related compound, 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid, which shares the core spiro structure and tert-butyl ester group.

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Acylation of starting compound with p-dimethylamino-azo-benzene acyl chloride under basic conditions Methylene dichloride solvent, triethylamine base, 0°C to room temp overnight 100 Formation of intermediate compound 2
2 Nucleophilic substitution with sodium cyanide to introduce nitrile group N,N-dimethylformamide (DMF) solvent, room temperature, 1 hour 62 Formation of intermediate compound 3
3 Hydrolysis of nitrile to carboxylic acid under basic conditions Ethanol/water mixture, potassium hydroxide, room temperature overnight 62 Final compound 4 obtained after acidification

Key observations:

  • The overall synthetic route is short and efficient, with an overall yield around 38.4%.
  • Solvent choice is critical: methylene dichloride for acylation, DMF for nucleophilic substitution, and aqueous ethanol for hydrolysis.
  • The process is scalable and operationally straightforward.

Alternative Synthetic Route (Based on Patent CN102442934A)

This method describes the synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, a close structural analogue, via a multi-step sequence involving reduction, protection, ring closure, and oxidation steps.

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Reduction of precursor compound (14) using lithium aluminum hydride (LiAlH4) LiAlH4, standard reduction conditions Not specified Reduction of ketone or ester groups
2 Protection of amine with tosyl chloride (TsCl) TsCl, triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) 91 Formation of tosyl-protected intermediate
3 Ring closure with o-nitrobenzenesulfonamide under basic conditions Potassium carbonate base Not specified Formation of spirocyclic ring
4 Substitution with thiophenol in DMF Potassium carbonate base Not specified Functional group modification
5 Ketone generation under acidic conditions, followed by reaction with tert-butyl dicarbonate (BOC2O) under alkaline conditions Acidic and alkaline conditions sequentially 82 (BOC step) Introduction of tert-butyl ester protecting group

Additional Data:

  • Total yield of the overall process can reach approximately 41%.
  • The method uses mild reaction conditions suitable for scale-up.
  • Literature references (Org. Lett., Vol.11) report related synthetic routes with yields ranging from 40% to 95% for individual steps.

Reduction of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to Corresponding Amino Ester

Several experimental procedures describe the reduction of the 6-oxo derivative to the corresponding amino compound using sodium borohydride (NaBH4) in methanol or ethyl acetate.

Entry Substrate Reducing Agent Solvent Temp (°C) Time Yield (%) Notes
1 tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate NaBH4 Methanol 20 1 h 95 Room temperature, simple work-up
2 Same as above NaBH4 Methanol 0 to 25 1 h 93.7 Under nitrogen atmosphere, high purity product
3 t-Butyl 2-oxo-6-azaspiro[3.3]heptane-6-carboxylate NaBH4 Ethyl acetate 0 to 20 40 min 89.2 Quenched with ammonium chloride, purified by extraction

Key points:

  • Sodium borohydride reduction is efficient and high yielding.
  • Reaction conditions are mild, typically at or below room temperature.
  • Work-up involves aqueous quenching and organic extraction, followed by drying and concentration.

Incorporation of Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl protecting group is typically introduced by reaction of the amino group with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions, often using triethylamine as base in solvents like dichloromethane or DMF. While direct preparation details of the exact compound with the Cbz group are less explicitly documented in the sources, standard peptide chemistry protocols apply:

  • Amino group is reacted with Cbz-Cl at 0°C to room temperature.
  • Base scavenges HCl formed during reaction.
  • Product is purified by extraction and chromatography.

This step is crucial to protect the amine during subsequent synthetic transformations.

Summary Table of Key Preparation Steps

Step Transformation Reagents/Conditions Yield Range (%) Comments
Acylation Introduction of acyl group p-Dimethylamino-azo-benzene acyl chloride, triethylamine, DCM ~100 High efficiency
Nucleophilic substitution Cyanide substitution Sodium cyanide, DMF, RT ~62 Moderate yield
Hydrolysis Conversion nitrile to acid KOH, EtOH/H2O, RT ~62 Moderate yield
Reduction Ketone to alcohol/amino NaBH4, MeOH or EtOAc, 0-25°C 89-95 High yield, mild conditions
Protection Amino protection (Cbz) Cbz-Cl, base, DCM or DMF Not specified Standard peptide protection
Ring closure Spiro ring formation K2CO3, sulfonamide derivatives Not specified Critical step for spirocyclic core

Research Findings and Practical Considerations

  • The preparation methods emphasize mild reaction conditions, which preserve the integrity of sensitive functional groups.
  • Solvent choice is critical for reaction efficiency and product isolation.
  • The synthetic routes are amenable to scale-up due to straightforward operations and reasonable yields.
  • Protection strategies such as tert-butyl ester and benzyloxycarbonyl groups are essential for controlling reactivity and enabling subsequent synthetic steps.
  • Reduction of the 6-oxo intermediate to the amino spiro compound is reliably achieved with sodium borohydride.
  • The overall synthetic approaches combine classical organic transformations with strategic protection/deprotection tactics to yield the target compound.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester
Reactant of Route 2
5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester

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